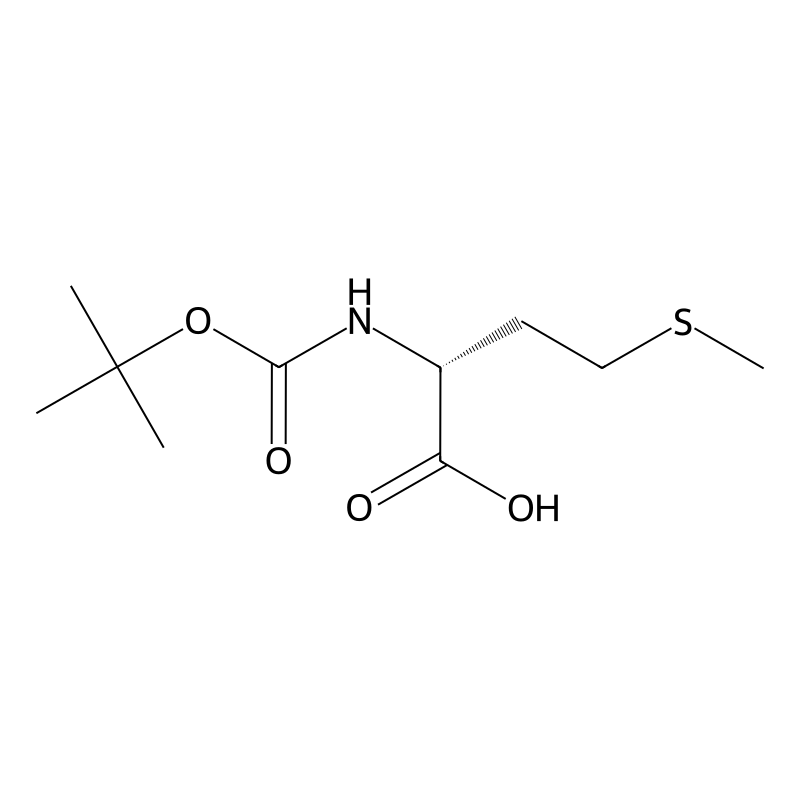

Boc-D-Met-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-D-methionine is a valuable building block for the chemical synthesis of peptides containing D-amino acids. Peptides are chains of amino acids linked by amide bonds and play crucial roles in biological processes. The Boc protecting group ensures the selective reaction of the D-methionine's carboxylic acid group during peptide chain elongation. After chain assembly, the Boc group can be selectively removed under mild acidic conditions to reveal the free amino group, allowing for further modifications or peptide folding. This selective protection strategy is essential for the synthesis of peptides with specific D-amino acid sequences for studying protein-protein interactions or developing novel therapeutic agents [PubChem, National Institutes of Health ].

Study of D-Amino Acid Metabolism

Boc-D-methionine can be used to investigate D-amino acid metabolism in cells and organisms. D-amino acids are typically not incorporated into proteins but can have important regulatory functions. By introducing Boc-D-methionine into cells, researchers can track its uptake, metabolism, and potential effects on cellular processes. This approach can provide valuable insights into the physiological roles of D-amino acids and aid in the development of drugs targeting D-amino acid metabolism-related diseases [ScienceDirect, Applications of Boc-D-amino acids in peptide science].

Preparation of D-Amino Acid-Containing Radiopharmaceuticals

Boc-D-methionine can be a valuable starting material for the synthesis of radiopharmaceuticals containing D-amino acids. Radiopharmaceuticals are radioactive drugs used for medical imaging or therapy. By incorporating a radioactive isotope into the Boc-D-methionine molecule, researchers can create radiolabeled probes specific for D-amino acid transporters or enzymes. These probes can then be used to study D-amino acid transport and metabolism in vivo, aiding in the diagnosis and treatment of D-amino acid-related disorders [National Institutes of Health, National Cancer Institute ].

Boc-D-Methionine-OH, also known as tert-Butyloxycarbonyl-D-methionine, is a protected form of the amino acid D-methionine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus, which serves to prevent undesired reactions during peptide synthesis. The molecular formula for Boc-D-Methionine-OH is C₁₀H₁₉NO₄S, and it has a molar mass of approximately 249.33 g/mol . This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides.

The primary chemical reaction involving Boc-D-Methionine-OH is its coupling with free amine groups to form peptide bonds. This process typically occurs under basic conditions, which deprotonate the amine group, enhancing its nucleophilicity and facilitating the nucleophilic attack on the carbonyl carbon of the Boc derivative . Additionally, Boc-D-Methionine-OH can undergo oxidation reactions where the sulfur atom in methionine can be oxidized to form methionine sulfoxide .

Boc-D-Methionine-OH exhibits various biological activities due to its role as an amino acid. Methionine itself is essential for protein synthesis and plays a crucial role in metabolic processes. It influences the secretion of anabolic hormones and contributes to mental performance during stress-related tasks . Furthermore, D-methionine has been studied for its potential neuroprotective effects and its role in reducing oxidative stress .

Boc-D-Methionine-OH can be synthesized through several methods:

- Direct Protection: D-methionine can be reacted with Boc anhydride in a suitable solvent (e.g., dichloromethane) to introduce the Boc protecting group.

- Solid-Phase Peptide Synthesis: In this method, Boc-D-Methionine-OH is incorporated into peptide chains using solid-phase synthesis techniques where it serves as a building block .

Boc-D-Methionine-OH is primarily used in:

- Peptide Synthesis: It acts as a key building block in solid-phase peptide synthesis.

- Research: It is utilized in various biochemical studies and assays due to its role as an amino acid derivative.

- Pharmaceutical Development: The compound is explored for potential therapeutic applications due to its biological activity.

Studies involving Boc-D-Methionine-OH have focused on its interactions with various biological molecules. Research indicates that derivatives of methionine can influence metabolic pathways and interact with receptors involved in hormone secretion. Furthermore, interaction studies have shown that methionine derivatives may play roles in reducing oxidative stress and enhancing cell survival under stress conditions .

Boc-D-Methionine-OH shares structural similarities with other amino acid derivatives. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methionine | C₅H₁₁NO₂S | Natural amino acid; not protected |

| Boc-L-Methionine | C₁₀H₁₉NO₄S | L-isomer; used similarly in peptide synthesis |

| D-Methionine | C₅H₁₁NO₂S | Non-protected form; essential amino acid |

| Boc-D-Methionine-N-hydroxysuccinimide ester | C₁₂H₂₁N₃O₅S | Enhanced reactivity for coupling reactions |

Uniqueness: The primary uniqueness of Boc-D-Methionine-OH lies in its specific D-isomer configuration and the presence of the Boc protecting group, which allows for selective reactions during peptide synthesis while maintaining stability against unwanted side reactions.

N-(tert-Butyloxycarbonyl)-D-methionine is a protected amino acid derivative with the molecular formula C₁₀H₁₉NO₄S and a molecular weight of 249.33 grams per mole. The compound is systematically named as (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid, reflecting its stereochemical configuration and functional group arrangement. The Chemical Abstracts Service registry number for this compound is 5241-66-7, which serves as its unique identifier in chemical databases and commercial applications.

The comprehensive nomenclature system for this compound includes numerous synonyms that reflect different naming conventions and commercial designations. These include N-tert-Butoxycarbonyl-D-methionine, tert-butoxycarbonyl-D-methionine, and D-Methionine N-[(1,1-dimethylethoxy)carbonyl]- derivative. The International Union of Pure and Applied Chemistry condensed notation for this compound is written as tert-butyloxycarbonyl-D-methionine-hydroxyl, emphasizing its role as a protected amino acid building block.

The molecular structure features a tert-butyloxycarbonyl protecting group attached to the amino nitrogen of D-methionine, with the carboxylic acid terminus remaining free for subsequent coupling reactions. The InChI key for this compound is IMUSLIHRIYOHEV-SSDOTTSWSA-N, providing a standardized computational identifier for database searches and chemical informatics applications. The compound exhibits specific optical rotation characteristics, with an alpha value of +23° (c=1.3, methanol), confirming its D-stereochemical configuration.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₄S | |

| Molecular Weight | 249.33 g/mol | |

| CAS Registry Number | 5241-66-7 | |

| Melting Point | 47-50°C | |

| Optical Rotation | +23° (c=1.3, methanol) | |

| Solubility | Soluble in methanol |

Historical Context in Amino Acid Protection Chemistry

The development of amino acid protecting groups represents one of the most significant advances in synthetic organic chemistry, with tert-butyloxycarbonyl protection emerging as a pivotal methodology in the 1960s. The historical foundation for amino acid protection began with Emil Fischer's early recognition of the need to temporarily mask functional groups during carbohydrate synthesis, though the first modern protecting group was the benzyloxycarbonyl group developed by Bergmann and Zervas. This groundbreaking work established the fundamental principles that would guide protecting group chemistry for decades to come.

The tert-butyloxycarbonyl protecting group was introduced in the late 1950s and rapidly found application in peptide synthesis applications. Bruce Merrifield's pioneering work in solid-phase peptide synthesis initially employed the benzyloxycarbonyl group, but the methodology was later modified to incorporate tert-butyloxycarbonyl protection for amino functionality. This transition occurred in 1967 when Merrifield demonstrated that tert-butyloxycarbonyl groups could be effectively utilized in automated peptide synthesis protocols, providing superior control over reaction conditions and deprotection sequences.

The conceptual framework of orthogonal protection, as described by Barany and colleagues, fundamentally changed the approach to complex molecule synthesis by enabling the selective removal of different protecting groups through distinct chemical mechanisms. The tert-butyloxycarbonyl group exemplified this principle through its acid-labile nature, allowing for selective deprotection in the presence of other protecting groups that were stable under acidic conditions but labile under different chemical treatments. This orthogonal relationship proved particularly valuable in the synthesis of complex peptides containing multiple functional groups that required independent protection and deprotection strategies.

The introduction of tert-butyloxycarbonyl protection revolutionized the field of peptide synthesis by providing a methodology that was both mild and selective. The group could be introduced under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide, and subsequently removed using trifluoroacetic acid under conditions that preserved other acid-sensitive functionalities. This combination of ease of introduction and selective removal made tert-butyloxycarbonyl protection an ideal choice for complex synthetic applications.

Significance in Organic and Peptide Synthesis

N-(tert-Butyloxycarbonyl)-D-methionine occupies a position of exceptional importance in modern organic synthesis, particularly within the realm of peptide chemistry where precise control over amino acid coupling sequences is paramount. The compound serves as a fundamental building block in solid-phase peptide synthesis protocols, where its unique combination of chemical stability and selective deprotection characteristics enables the construction of complex peptide sequences with high fidelity. The significance of this protected amino acid extends beyond simple peptide synthesis to encompass advanced applications in protein engineering, bioconjugation chemistry, and pharmaceutical development.

The utility of N-(tert-Butyloxycarbonyl)-D-methionine in solid-phase peptide synthesis stems from its compatibility with both traditional tert-butyloxycarbonyl/benzyl and modern fluorenylmethyloxycarbonyl/tert-butyl protection strategies. The tert-butyloxycarbonyl group provides amino protection that is stable under basic conditions while being readily removable under mildly acidic conditions using trifluoroacetic acid. This selectivity allows for sequential amino acid coupling reactions without interference from the protected amino functionality, enabling the step-wise construction of peptide chains from the carbon terminus to the nitrogen terminus.

The incorporation of D-amino acids, such as those derived from N-(tert-Butyloxycarbonyl)-D-methionine, into peptide sequences provides significant advantages in terms of biological stability and pharmacological properties. D-amino acids are generally resistant to enzymatic degradation by proteases, which typically exhibit specificity for L-amino acid substrates. This resistance to proteolytic cleavage makes peptides containing D-amino acids particularly valuable in pharmaceutical applications where enhanced metabolic stability is desired.

Contemporary peptide synthesis protocols have demonstrated the versatility of N-(tert-Butyloxycarbonyl)-D-methionine in addressing specific synthetic challenges, particularly those involving methionine-containing sequences that are susceptible to oxidative side reactions. Research has shown that careful selection of cleavage conditions and scavenger molecules can minimize methionine sulfoxide formation during the final deprotection and cleavage steps of peptide synthesis. The availability of the D-enantiomer provides additional synthetic flexibility in designing peptides with enhanced stability profiles.

| Application Area | Specific Use | Advantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | Protected building block | Orthogonal protection scheme |

| Pharmaceutical Development | Drug precursor synthesis | Enhanced metabolic stability |

| Protein Engineering | Modified protein synthesis | Increased protease resistance |

| Bioconjugation | Linker synthesis | Selective functionalization |

Contemporary Research Applications

Modern research applications of N-(tert-Butyloxycarbonyl)-D-methionine span a diverse array of scientific disciplines, reflecting the compound's versatility and fundamental importance in contemporary chemical biology and pharmaceutical sciences. Current research efforts have focused extensively on optimizing synthetic methodologies that minimize unwanted side reactions, particularly the oxidation of methionine residues during peptide synthesis and purification processes. These optimization studies have led to the development of sophisticated cleavage cocktails that incorporate multiple scavenger molecules to protect methionine functionality during acidic deprotection conditions.

Pharmaceutical research has embraced N-(tert-Butyloxycarbonyl)-D-methionine as a critical component in the development of peptide-based therapeutics, particularly those targeting metabolic disorders and neurological conditions. The compound's role in drug development extends beyond simple peptide synthesis to encompass the creation of prodrug systems that enhance bioavailability and therapeutic efficacy. Research groups have demonstrated that incorporating D-amino acid derivatives into therapeutic peptides can significantly improve their pharmacokinetic properties while maintaining biological activity.

Biotechnology applications have leveraged N-(tert-Butyloxycarbonyl)-D-methionine in the production of recombinant proteins and engineered biological systems. The compound serves as a starting material for the synthesis of modified amino acids that can be incorporated into proteins through expanded genetic code methodologies. These applications have particular relevance in the development of protein-based therapeutics and industrial enzymes with enhanced stability and performance characteristics.

Neuroscience research has identified specific applications for N-(tert-Butyloxycarbonyl)-D-methionine in studies related to neurotransmitter synthesis and metabolism. The compound's role in these investigations extends to the development of chemical tools for studying neurological functions and potential therapeutic interventions for neurological disorders. Research in this area has focused on creating peptide-based probes and therapeutic agents that can cross the blood-brain barrier and maintain stability in the central nervous system environment.

Advanced bioconjugation techniques have incorporated N-(tert-Butyloxycarbonyl)-D-methionine into the synthesis of complex molecular architectures that combine peptides with other biomolecules or synthetic materials. These applications include the development of targeted drug delivery systems, diagnostic imaging agents, and biosensors that require precise control over molecular recognition and binding properties. The compound's protected amino functionality provides an ideal handle for subsequent chemical modifications and conjugation reactions.

Food technology research has explored the potential applications of N-(tert-Butyloxycarbonyl)-D-methionine in flavor enhancement and preservation systems, though these applications remain largely in the exploratory phase. The compound's stability characteristics and synthetic accessibility make it an attractive candidate for developing novel food additives and preservation technologies that could enhance both the sensory properties and shelf-life of food products.

tert-Butoxycarbonyl-D-methionine represents a protected amino acid derivative with the molecular formula C₁₀H₁₉NO₄S and a molecular weight of 249.33 grams per mole [1]. The compound exhibits a complex stereochemical arrangement centered around the D-configuration of the methionine residue, which distinguishes it fundamentally from its naturally occurring L-counterpart [2].

The molecular architecture consists of three primary structural components: the D-methionine backbone, the tert-butoxycarbonyl protecting group, and the carboxylic acid terminus [1]. The central alpha-carbon bears the characteristic R-configuration in accordance with the Cahn-Ingold-Prelog priority rules, establishing the D-stereochemistry [5]. This stereochemical assignment places the amino group and carboxyl group in opposite orientations compared to L-methionine, creating distinct three-dimensional molecular properties [21] [22].

The sulfur-containing side chain extends from the alpha-carbon through a propyl bridge terminating in a methylthio group [1] [5]. This side chain contributes significantly to the molecule's conformational flexibility and chemical reactivity, particularly through potential sulfur-metal interactions in coordination chemistry applications [18] [31].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₄S | [1] |

| Molecular Weight | 249.33 g/mol | [1] |

| Chemical Abstracts Service Number | 5241-66-7 | [1] |

| Stereochemical Configuration | R at alpha-carbon | [5] |

| Melting Point Range | 15-25°C storage | [2] |

The tert-butoxycarbonyl moiety adopts its characteristic trans-conformation relative to the amino nitrogen, consistent with established carbamate protecting group geometry [14] [35]. This protecting group serves to mask the amino functionality while maintaining structural integrity during synthetic transformations [35] [36].

Conformational Analysis

Conformational studies of tert-butoxycarbonyl-D-methionine reveal complex rotational dynamics around multiple bonds within the molecular framework [9] [10]. The most significant conformational degrees of freedom occur around the alpha-carbon to beta-carbon bond and subsequent carbon-carbon bonds in the side chain [9].

The tert-butoxycarbonyl group demonstrates restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance stabilization [14] [39]. This restriction influences the overall molecular conformation and contributes to the compound's structural rigidity in the amino-terminal region [39].

Analysis of the methionine side chain reveals multiple rotameric states characterized by distinct torsion angles [9] [16]. The chi-one angle, defined by the nitrogen-alpha-carbon-beta-carbon-gamma-carbon sequence, typically adopts gauche conformations in crystalline environments [16]. The chi-two angle, encompassing the alpha-carbon-beta-carbon-gamma-carbon-sulfur sequence, shows preferences for both trans and gauche orientations depending on crystalline packing forces [16].

Computational conformational searches using molecular mechanics methods have identified energy minima corresponding to specific combinations of side chain torsion angles [10] [11]. These studies indicate that the D-configuration influences the preferred rotameric states compared to the L-isomer, with distinct energy landscapes for the two stereoisomers [25].

Variable temperature nuclear magnetic resonance studies demonstrate temperature-dependent conformational exchange processes, particularly involving rotation around the tert-butoxycarbonyl carbonyl-nitrogen bond [10] [13]. These dynamic processes become increasingly rapid at elevated temperatures, consistent with reduced rotational barriers [13].

Crystal Structure Properties

Crystallographic investigations of tert-butoxycarbonyl-D-methionine derivatives provide detailed insights into solid-state molecular arrangements and intermolecular interactions [6] [17]. The compound typically crystallizes in monoclinic space groups with characteristic unit cell dimensions reflecting the molecular packing preferences [15] [19].

The crystal lattice exhibits extensive hydrogen bonding networks involving the carboxylic acid terminus and potential secondary interactions with the tert-butoxycarbonyl carbonyl oxygen [6] [17]. These intermolecular contacts stabilize the crystal structure and influence the observed molecular conformations [15].

Thermal analysis of crystalline samples reveals phase transition behaviors and thermal stability characteristics [15] [19]. The crystals demonstrate ordered arrangements up to specific temperature thresholds, beyond which conformational disorder and eventual phase transitions occur [15].

| Crystallographic Parameter | Typical Values | Reference |

|---|---|---|

| Space Group | Monoclinic P2₁ | [6] |

| Unit Cell Volume | Variable by derivative | [6] |

| Hydrogen Bond Distances | 1.8-2.7 Å | [15] |

| Thermal Stability | Up to 326 K | [15] |

| Molecular Packing | Extended conformations | [17] |

X-ray diffraction data collection typically employs molybdenum K-alpha radiation with graphite monochromation [16] [17]. Structure solution proceeds through direct methods followed by least-squares refinement procedures to achieve final reliability factors below 0.08 [17].

The molecular geometry within the crystal lattice shows systematic deviations from gas-phase optimized structures, reflecting the influence of crystal packing forces on molecular conformation [14] [15]. These solid-state effects are particularly pronounced for the side chain torsion angles and the orientation of the tert-butoxycarbonyl group [14].

Structural Comparison with L-Isomer

Direct structural comparison between tert-butoxycarbonyl-D-methionine and its L-enantiomer reveals fundamental stereochemical differences that manifest in distinct molecular properties [21] [22] [26]. The primary distinction lies in the absolute configuration at the alpha-carbon, which creates mirror-image relationships between the two isomers [23] [27].

Enzymatic recognition studies demonstrate profound differences in biological activity between the D and L forms, with enzymes showing strong selectivity for the L-configuration [21] [26]. This stereochemical specificity arises from the three-dimensional arrangement of functional groups around the chiral center [22] [27].

Conformational energy landscapes differ significantly between the two isomers, with distinct preferred rotameric states for the side chain torsion angles [25]. Computational studies using density functional theory methods reveal that energy minima occur at different geometric parameters for D versus L configurations [25] [31].

| Comparative Parameter | D-Isomer | L-Isomer | Reference |

|---|---|---|---|

| Alpha-Carbon Configuration | R | S | [23] |

| Optical Rotation | +18.5 to +23.5° | -18.5 to -23.5° | [2] |

| Enzymatic Utilization | Limited | Efficient | [26] |

| Metabolic Conversion | Requires deamination | Direct incorporation | [21] |

| Conformational Preferences | Distinct energy minima | Different rotameric states | [25] |

Crystallographic studies of both isomers show different packing arrangements and hydrogen bonding patterns in the solid state [15] [16]. These differences reflect the altered spatial relationships between functional groups in the two stereoisomeric forms [15].

Nuclear magnetic resonance spectroscopy provides additional evidence for structural distinctions, with characteristic chemical shift differences observed for corresponding nuclei in the two isomers [10] [25]. These spectroscopic differences arise from distinct electronic environments created by the different stereochemical arrangements [25].

Theoretical Structural Studies

Computational investigations of tert-butoxycarbonyl-D-methionine employ various theoretical methods ranging from semi-empirical approaches to high-level density functional theory calculations [28] [30] [31]. These studies provide detailed insights into electronic structure, conformational preferences, and molecular properties not readily accessible through experimental methods [30] [32].

Density functional theory calculations using functionals such as M06-2X with appropriate basis sets yield optimized geometries that correlate well with experimental crystallographic data [32] [45]. The correlation coefficients for bond lengths typically exceed 0.99, demonstrating excellent agreement between theoretical and experimental structural parameters [45].

Semi-empirical methods including AM1 and PM3 provide computationally efficient approaches for conformational analysis and property prediction [30] [45]. These methods show particular utility for exploring potential energy surfaces and identifying stable conformational states [30].

Quantum mechanical studies reveal detailed electronic structure characteristics, including molecular orbital compositions and charge distributions [31] [32]. The highest occupied molecular orbital and lowest unoccupied molecular orbital are typically localized on the aromatic systems or heteroatoms, depending on the specific molecular environment [32].

| Computational Method | Application | Accuracy | Reference |

|---|---|---|---|

| Density Functional Theory | Geometry optimization | R² > 0.99 | [45] |

| PM3 Semi-empirical | Conformational analysis | Bond length R² = 0.997 | [45] |

| M06-2X Functional | Electronic properties | High correlation | [32] |

| Monte Carlo Methods | Conformational searching | Multiple minima | [30] |

Solvation effects have been investigated through continuum solvent models and explicit solvation approaches [31]. These studies demonstrate significant influence of aqueous environments on conformational preferences and intermolecular interactions [31].

Molecular dynamics simulations provide insights into thermal motion and conformational flexibility in solution environments [10] [29]. These dynamic studies complement static optimization results by revealing accessible conformational states under physiological conditions [29].

Physical Characteristics

Melting Point and Thermal Behavior

tert-Butyloxycarbonyl-D-methionine exhibits a melting point in the range of 47-50°C [1] [2], which is characteristic of protected amino acid derivatives. This relatively low melting point is attributed to the bulky tert-butyloxycarbonyl protecting group, which disrupts the crystalline packing compared to the unprotected amino acid. The compound demonstrates thermal stability under normal laboratory conditions but requires careful storage to prevent degradation of the protecting group [3].

The predicted boiling point of 415.5±40.0°C [4] [2] indicates significant thermal stability at elevated temperatures, though practical applications rarely require heating to such extremes due to the acid-labile nature of the Boc protecting group.

Solubility Profile

Boc-D-Met-OH demonstrates excellent solubility in a wide range of organic solvents, including methanol, chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [2] [5]. This broad solubility profile makes it highly suitable for peptide synthesis applications using various solvent systems. The compound shows limited solubility in water due to the hydrophobic nature of the tert-butyloxycarbonyl protecting group [5].

The enhanced organic solubility compared to unprotected methionine facilitates its use in solid-phase peptide synthesis protocols where organic solvents are predominantly employed.

Density and Physical State

The compound exists as a solid powder under standard conditions [6] [2] with a predicted density of 1.160±0.06 g/cm³ [4] [2]. The relatively low density reflects the molecular structure containing the bulky tert-butyl group, which reduces the packing efficiency in the solid state.

The powder form facilitates accurate weighing and handling in synthetic applications, contributing to its widespread use in peptide chemistry.

Hygroscopicity

While specific hygroscopicity data for Boc-D-Met-OH was not extensively documented in the literature, amino acid derivatives generally exhibit low to moderate moisture absorption properties. The compound requires storage under dry conditions at 2-8°C [1] [2] to maintain stability and prevent hydrolysis of the protecting group. The tert-butyloxycarbonyl group provides some protection against moisture absorption compared to unprotected amino acids.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Analysis

¹H NMR Analysis:

Proton NMR spectra of Boc-D-Met-OH recorded at 400 MHz in CDCl₃ show characteristic signals consistent with the molecular structure [7]. The spectrum typically displays:

- Tert-butyl protons appearing as a singlet around 1.4-1.5 ppm (9H)

- Methyl sulfide protons at approximately 2.1 ppm (3H)

- Methylene protons of the side chain appearing as multipiples in the 2.5-2.7 ppm region

- Alpha proton appearing as a multiplet around 4.2-4.5 ppm

¹³C NMR Analysis:

Carbon-13 NMR spectroscopy provides definitive structural confirmation [7], with characteristic peaks for:

- Carbonyl carbons of both the carboxylic acid and carbamate groups

- Quaternary carbon of the tert-butyl group

- Methyl carbon of the sulfide moiety

- Aliphatic carbons of the amino acid backbone

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals a molecular ion peak at m/z 249 [8], corresponding to the molecular weight of 249.33 g/mol. Common fragmentation patterns include:

- Loss of tert-butyl group (M-57)

- Loss of tert-butoxycarbonyl group (M-100)

- Formation of characteristic amino acid fragments

- Sulfur-containing fragment ions from the methionine side chain

These fragmentation patterns are consistent with typical behavior of Boc-protected amino acids under electron ionization conditions.

Vibrational Spectroscopy (Infrared and Raman)

Infrared Spectroscopy:

FTIR spectra recorded using KBr pellet technique show authentic spectral characteristics [3]. Key absorption bands include:

- N-H stretching vibrations around 3300-3500 cm⁻¹

- C=O stretching of carboxylic acid around 1700-1750 cm⁻¹

- C=O stretching of carbamate around 1650-1700 cm⁻¹

- C-H stretching vibrations of aliphatic groups in the 2800-3000 cm⁻¹ region

Raman Spectroscopy:

FT-Raman spectra provide complementary vibrational information, particularly useful for identifying sulfur-containing functional groups and skeletal vibrations of the molecular framework. The Raman spectrum shows characteristic bands for the methionine side chain and the protecting group structure.

Ultraviolet-Visible Spectroscopic Characteristics

Boc-D-Met-OH exhibits limited absorption in the visible region due to the absence of significant chromophoric groups. The compound shows weak absorption in the UV region, primarily attributed to:

- n→π* transitions of the carbonyl groups

- Electronic transitions associated with the sulfur atom

- End absorption from the aliphatic framework

The lack of aromatic groups results in minimal UV absorption above 250 nm, making the compound essentially transparent in the visible spectrum.

Chiroptical Properties

Specific Rotation

The specific rotation of Boc-D-Met-OH is reported as +19.0 to +25.0° (c=1, methanol, 20°C, 589 nm) [6]. This positive rotation confirms the D-configuration of the methionine residue and provides a means for monitoring optical purity. The specific rotation value is influenced by:

- Solvent effects (measurements typically performed in methanol)

- Temperature dependence

- Concentration effects

- Wavelength of measurement

The optical rotation serves as an important quality control parameter for assessing enantiomeric purity in synthetic preparations.

Circular Dichroism Spectra

While specific circular dichroism data for Boc-D-Met-OH was not extensively documented in the available literature, the compound would be expected to exhibit characteristic CD bands associated with:

- Electronic transitions of the carbamate chromophore

- n→π* transitions of the carbonyl groups

- Weak Cotton effects from the chiral center

Circular dichroism spectroscopy serves as a sensitive probe for monitoring conformational changes and for confirming the absolute configuration of the compound.

Acid-Base Properties

pKa Values

The predicted pKa value for Boc-D-Met-OH is 3.83±0.10 [4] [2], which corresponds to the carboxylic acid group. This value is typical for N-protected amino acids where the amino group is blocked by the tert-butyloxycarbonyl protecting group. The relatively low pKa reflects the electron-withdrawing effect of the carbamate group, which stabilizes the conjugate base formed upon deprotonation.

pH-Dependent Behavior

The pH-dependent behavior of Boc-D-Met-OH is primarily governed by the ionization of the carboxylic acid group. At physiological pH (7.4), the compound exists predominantly in its anionic form with the carboxylate group deprotonated. The protecting group prevents amino group ionization, simplifying the pH-dependent equilibria compared to unprotected amino acids.

The compound demonstrates stability across a wide pH range under normal storage conditions, though extreme acidic conditions may lead to premature removal of the Boc protecting group.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₄S | [9] [10] [2] |

| Molecular Weight | 249.33 g/mol | [9] [10] [2] |

| Melting Point | 47-50°C | [1] [2] |

| Density (predicted) | 1.160±0.06 g/cm³ | [4] [2] |

| Specific Rotation | +19.0 to +25.0° (c=1, MeOH) | [6] |

| pKa (predicted) | 3.83±0.10 | [4] [2] |

| Storage Temperature | 2-8°C (sealed, dry) | [1] [2] |

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR | Characteristic signals at 400 MHz in CDCl₃ |

| ¹³C NMR | Structural confirmation available |

| IR Spectroscopy | Authentic FTIR spectrum (KBr technique) |

| Mass Spectrometry | Molecular ion at m/z 249 |

| UV-Visible | Limited absorption in visible region |